2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the bromophenoxy intermediate: This involves the reaction of 4-bromophenol with formaldehyde under basic conditions to form 4-bromophenoxymethyl.
Methoxybenzoylation: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.
Hydrazinecarbothioamide formation: The final step involves the reaction of the methoxybenzoyl derivative with 4-methylphenylhydrazinecarbothioamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.
Inhibit specific pathways: Leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(2-METHOXYPHENYL)HYDRAZINECARBOTHIOAMIDE
- 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(2,5-DIMETHYLPHENYL)HYDRAZINECARBOTHIOAMIDE
Uniqueness
Compared to similar compounds, 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl]amino]-3-(4-methylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-15-3-8-19(9-4-15)25-23(31)27-26-22(28)16-5-12-21(29-2)17(13-16)14-30-20-10-6-18(24)7-11-20/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAJDFAJDFYFEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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